molecular formula C15H17FN2O2 B2599878 N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide CAS No. 2411263-00-6

N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide

Cat. No.: B2599878
CAS No.: 2411263-00-6
M. Wt: 276.311
InChI Key: TXLAOPYIAWDMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide is a synthetic organic compound that features a unique combination of an indole ring, a fluorine atom, and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 6-fluoroindole, undergoes alkylation with 2-bromo-2-methylpropane to yield 2-(6-fluoro-1H-indol-3-yl)-2-methylpropane.

    Epoxidation: The alkylated indole derivative is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.

    Amidation: Finally, the epoxide is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the epoxidation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinoline derivatives.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Diols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indole structure.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The indole ring can interact with various receptors in the central nervous system, while the oxirane group can form covalent bonds with nucleophilic sites in proteins or DNA.

    Pathways Involved: The compound may modulate neurotransmitter pathways or inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-Chloro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide
  • N-[2-(6-Bromo-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide
  • N-[2-(6-Methyl-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide

Uniqueness

N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and its ability to cross biological membranes, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(6-fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-15(2,8-18-14(19)13-7-20-13)11-6-17-12-5-9(16)3-4-10(11)12/h3-6,13,17H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLAOPYIAWDMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CO1)C2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.